[(2,4-Dichloro-5-fluorophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride is a chemical compound that features a dichloro-fluorophenyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride typically involves the reaction of 2,4-dichloro-5-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of (2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
2,4-Dichloro-5-fluoropyrimidine: Shares similar halogenation patterns but differs in its core structure and applications.
2,4-Dichloro-5-fluorobenzyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity and uses.
5-Fluoro-2,4-dichloropyrimidine:
The uniqueness of (2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9Cl3FN |
---|---|
Molecular Weight |
244.5 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c1-12-4-5-2-8(11)7(10)3-6(5)9;/h2-3,12H,4H2,1H3;1H |
InChI Key |
OFNNQYBUNIJBII-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1Cl)Cl)F.Cl |
Origin of Product |
United States |
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